molecular formula C11H10N2O2S B1672652 N-Cyclopropyl-5-(thiophen-2-yl)isoxazole-3-carboxamide CAS No. 832115-62-5

N-Cyclopropyl-5-(thiophen-2-yl)isoxazole-3-carboxamide

Cat. No. B1672652
CAS RN: 832115-62-5
M. Wt: 234.28 g/mol
InChI Key: SYENTKHGMVKGAQ-UHFFFAOYSA-N
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Description

“N-Cyclopropyl-5-(thiophen-2-yl)isoxazole-3-carboxamide” is a cell-permeable isoxazole compound . It has a molecular weight of 234.28 . This compound is known to selectively induce robust neuronal differentiation in various stem/progenitor cells .


Molecular Structure Analysis

The empirical formula of this compound is C11H10N2O2S . The InChI key is SYENTKHGMVKGAQ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“N-Cyclopropyl-5-(thiophen-2-yl)isoxazole-3-carboxamide” is a solid compound . It is soluble in ethanol (3 mg/mL) and DMSO (5 mg/mL) . The compound should be stored at a temperature between 2-8°C .

Scientific Research Applications

Drug Discovery

Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . It’s used as a crucial moiety in drug discovery research . Functionalized isoxazole scaffolds show different biological activities such as anticancer, antioxidant, antibacterial, and antimicrobial activity .

Synthesis of Isoxazoles

In the field of synthetic chemistry, isoxazole is significant due to its presence in many commercially available drugs . Most synthetic methods employ Cu(I) or Ru(II) as catalysts for (3 + 2) cycloaddition reaction . However, due to the disadvantages associated with metal-catalyzed reactions, it’s imperative to develop alternate metal-free synthetic routes .

Material Science

In material science, isoxazole is used as a photochromic, electrochemical probe for Cu 2+ . Given its optical properties, it’s used in dye-sensitized solar cells, high energy material, and liquid crystal .

Anticancer Activity

The new derivatives of isoxazole induce apoptosis and arrest the cell cycle at G2/M and S phases in human metastatic melanoma (A375) and human lung adenocarcinoma (A549) cells .

Antibiotic Properties

The core structure of isoxazole has been found in many drugs such as sulfamethoxazole , which acts as an antibiotic .

Neurological Effects

Isoxazole derivatives such as muscimol and ibotenic acid act as GABAA and a neurotoxin respectively .

Anti-Inflammatory Properties

Parecoxib, another isoxazole derivative, acts as a COX2 inhibitor , which is used to reduce inflammation and pain in the body .

Immunosuppressant Properties

Leflunomide, an isoxazole derivative, acts as an immunosuppressant agent , which is used to prevent the body from rejecting a transplanted organ .

properties

IUPAC Name

N-cyclopropyl-5-thiophen-2-yl-1,2-oxazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2S/c14-11(12-7-3-4-7)8-6-9(15-13-8)10-2-1-5-16-10/h1-2,5-7H,3-4H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYENTKHGMVKGAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=NOC(=C2)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50880071
Record name Isoxazole 9
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50880071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Cyclopropyl-5-(thiophen-2-yl)isoxazole-3-carboxamide

CAS RN

832115-62-5
Record name Isoxazole 9
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50880071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate (220 mg, 1 mmol) in absolute ethanol (5 mL) was added cyclopropylamine (285 mg, 5 mmol). The reaction was sealed and heated to 80° C. for 24 hours. The reaction was allowed to cool to room temperature and water (1 mL) was added. The product was collected by vacuum filtration as a white crystalline solid (150 mg, 64% yield). δH (400 MHz, d6 DMSO): 8.85 (1H, d), 7.83 (1H, d), 7.76 (1H, d), 7.24 (1H, d), 7.18 (1H, s), 2.83 (1H, m), 0.58-0.71 (4H, m).
Quantity
220 mg
Type
reactant
Reaction Step One
Quantity
285 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two
Name
Yield
64%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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